[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
(2R,2’R,3R,3’R,4S)-5,5’,7,7’-Tetrahydroxy-2,2’-bis(3,4,5-trihydroxyphenyl)-[4,6’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic compound. It is characterized by multiple hydroxyl groups and a bichroman structure, making it a potent antioxidant. This compound is often studied for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires a catalyst, such as an acid or base, to facilitate the formation of the bichroman structure. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the integrity of the multiple hydroxyl groups and the bichroman structure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its biological activity.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinones, peroxides.
Reduction Products: Reduced polyphenols.
Substitution Products: Esterified or etherified derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The multiple hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Epigallocatechin gallate: Another polyphenolic compound with strong antioxidant properties.
Resveratrol: Known for its anti-inflammatory and cardioprotective effects.
Curcumin: A polyphenol with potent anti-inflammatory and anti-cancer activities.
Uniqueness: (2R,2’R,3R,3’R,4S)-5,5’,7,7’-Tetrahydroxy-2,2’-bis(3,4,5-trihydroxyphenyl)-[4,6’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is unique due to its bichroman structure and the high number of hydroxyl groups, which contribute to its exceptional antioxidant capacity. This structural complexity also allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
The compound [(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate is a complex flavonoid derivative known for its potential biological activities. This article reviews the current understanding of its biological activity based on various studies and research findings.
Chemical Structure and Properties
This compound belongs to the flavonoid family and exhibits multiple hydroxyl groups that contribute to its antioxidant properties. The IUPAC name reflects its intricate structure which includes chroman and benzoate moieties.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals. Studies have shown that compounds with similar structures can significantly reduce oxidative stress in cellular models .
Enzyme Inhibition
Recent research has highlighted the compound's potential in inhibiting specific enzymes. For instance:
- Glutamic Oxaloacetic Transaminase (GOT) : The compound demonstrated significant inhibition of GOT activity in both protozoa and bacterial fractions with an effective concentration (EC50) ranging from 12.30 to 18.20 mg/mL .
- Proteases : In vitro studies indicated that this compound could inhibit protease activity over time when tested at various concentrations .
Enzyme Type | EC50 Range (mg/mL) |
---|---|
Glutamic Oxaloacetic Transaminase | 12.30 - 18.20 |
Protease | Variable |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its structural components allow it to interact effectively with microbial membranes and inhibit growth .
Study on Proanthocyanidins
A related study focused on proanthocyanidins isolated from Ficus glomerata highlighted the significance of structural variations in enhancing biological activities. The study found that compounds with similar chroman structures exhibited notable inhibition against ruminal enzymes and suggested potential applications in animal feed .
Cancer Research
Research involving synthetic analogs of similar flavonoids has indicated potential anti-cancer effects. These compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .
Properties
CAS No. |
86588-87-6 |
---|---|
Molecular Formula |
C44H34O22 |
Molecular Weight |
914.7 g/mol |
IUPAC Name |
[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C44H34O22/c45-17-9-19(46)32-30(10-17)64-41(14-3-23(50)37(58)24(51)4-14)42(66-44(62)16-7-27(54)39(60)28(55)8-16)34(32)33-20(47)12-29-18(35(33)56)11-31(40(63-29)13-1-21(48)36(57)22(49)2-13)65-43(61)15-5-25(52)38(59)26(53)6-15/h1-10,12,31,34,40-42,45-60H,11H2/t31-,34-,40-,41-,42-/m1/s1 |
InChI Key |
LXQFRGHXODSYNA-AEFLMXPHSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origin of Product |
United States |
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